molecular formula C19H23N3O4 B5543642 3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one

3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5543642
M. Wt: 357.4 g/mol
InChI Key: OBZXHGRKVIRBDX-CABCVRRESA-N
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Description

3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common approach starts with the condensation of a suitable pyrimidine derivative with a spirocyclic amine. The reaction typically requires a strong base such as sodium hydride (NaH) and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a spirocyclic nonane ring with a pyrido[1,2-a]pyrimidin-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-12-4-3-5-16-20-11-13(18(25)22(12)16)17(24)21-8-6-19(7-9-21)14(23)10-15(19)26-2/h3-5,11,14-15,23H,6-10H2,1-2H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZXHGRKVIRBDX-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)N3CCC4(CC3)C(CC4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)N3CCC4(CC3)[C@@H](C[C@@H]4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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